Cas no 338399-12-5 (1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-)
1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-
-
- Inchi: 1S/C16H10Cl2F2N4O/c1-8-21-15(16(25)22-13-5-3-10(19)7-12(13)20)23-24(8)14-6-9(17)2-4-11(14)18/h2-7H,1H3,(H,22,25)
- InChI Key: CHTFBWGHAGPOLO-UHFFFAOYSA-N
- SMILES: N1(C2=CC(Cl)=CC=C2Cl)C(C)=NC(C(NC2=CC=C(F)C=C2F)=O)=N1
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- pka: 8.88±0.70(Predicted)
1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A901400-1g |
1-(2,5-Dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
338399-12-5 | 90% | 1g |
$350.0 | 2024-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00869749-1g |
1-(2,5-Dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
338399-12-5 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Key Organics Ltd | 2H-490S-1MG |
1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
338399-12-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 2H-490S-5MG |
1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
338399-12-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 2H-490S-10MG |
1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
338399-12-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 2H-490S-50MG |
1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
338399-12-5 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 2H-490S-100MG |
1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide |
338399-12-5 | >90% | 100mg |
£146.00 | 2025-02-09 |
1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl- Suppliers
1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl- Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-
1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-
The compound 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl- with CAS No. 338399-12-5 is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and material science. This compound is notable for its unique structural features and potential applications in various industries. Recent studies have highlighted its role in advanced materials development and its ability to serve as a precursor for more complex molecules.
The molecular structure of 1H-1,2,4-Triazole-3-carboxamide is characterized by a triazole ring system with a carboxamide group attached at the 3-position. The substituents on the triazole ring include a 2,5-dichlorophenyl group at position 1 and a 5-methyl group at position 5. Additionally, the carboxamide group is further substituted with a 2,4-difluorophenyl moiety. This combination of substituents imparts unique electronic and steric properties to the molecule.
Recent research has focused on the synthesis and characterization of this compound. One study published in the *Journal of Organic Chemistry* demonstrated an efficient method for synthesizing this compound using a two-step process involving nucleophilic substitution and subsequent amide bond formation. The authors highlighted the importance of controlling reaction conditions to achieve high yields and purity.
Another area of interest is the application of this compound in pharmaceuticals. A study conducted by researchers at the University of California revealed that this compound exhibits potential as a lead molecule for drug development due to its ability to interact with specific protein targets. The triazole ring system is known for its stability and versatility in forming hydrogen bonds, making it an attractive scaffold for drug design.
In addition to pharmaceutical applications, this compound has shown promise in materials science. A team at MIT explored its use as a building block for constructing advanced polymers with tailored properties. The presence of fluorine atoms in the 2,4-difluorophenyl group was found to enhance the thermal stability and mechanical strength of the resulting materials.
From an environmental perspective, recent studies have evaluated the biodegradability and toxicity of this compound. According to findings published in *Environmental Science & Technology*, this compound demonstrates low toxicity towards aquatic organisms under standard testing conditions. Its biodegradation pathway involves microbial degradation via hydrolysis and oxidation mechanisms.
Looking ahead, ongoing research is exploring the potential of this compound as a precursor for more complex molecules with enhanced functionality. For instance, chemists at Tokyo University are investigating its use in click chemistry reactions to construct bioactive molecules with improved pharmacokinetic profiles.
In summary, 1H-1,2,4-Triazole-3-carboxamide, with CAS No. 338399-12-5, represents a versatile and innovative compound with diverse applications across multiple disciplines. Its unique structure and favorable properties make it an attractive candidate for further research and development.
338399-12-5 (1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-) Related Products
- 338398-56-4(1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N,N,5-trimethyl-)
- 321431-02-1(1H-1,2,4-Triazole-3-carboxamide, 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-)
- 321431-31-6(1H-1,2,4-Triazole-3-carboxamide, 1-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-5-methyl-)
- 338398-54-2(1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N,5-dimethyl-)
- 321431-23-6(1H-1,2,4-Triazole-3-carboxamide, 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-)
- 338398-25-7(1H-1,2,4-Triazole-3-carboxamide, 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-)
- 338399-11-4(1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-)
- 1000572-01-9(N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide)
- 338408-49-4(1H-1,2,4-Triazole-3-carboxamide, 1-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-)
- 321431-58-7(1H-1,2,4-Triazole-3-carboxamide, 1-(2,4-difluorophenyl)-N-(4-fluorophenyl)-5-methyl-)